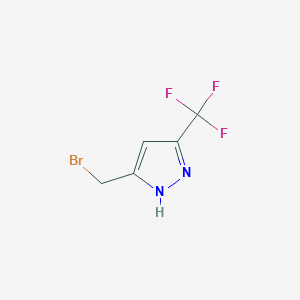

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole

CAS No.: 69918-48-5

Cat. No.: VC16532233

Molecular Formula: C5H4BrF3N2

Molecular Weight: 229.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69918-48-5 |

|---|---|

| Molecular Formula | C5H4BrF3N2 |

| Molecular Weight | 229.00 g/mol |

| IUPAC Name | 5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C5H4BrF3N2/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2,(H,10,11) |

| Standard InChI Key | INRNGXYKFUSHIQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NN=C1C(F)(F)F)CBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole, reflects its bicyclic structure: a pyrazole ring substituted with a bromomethyl (-CH₂Br) group at position 3 and a trifluoromethyl (-CF₃) group at position 5. The planar aromatic pyrazole core enables π-π interactions, while the electron-withdrawing -CF₃ group enhances electrophilic reactivity at the bromomethyl site .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄BrF₃N₂ | |

| Molecular Weight | 229.00 g/mol | |

| XLogP3 | 1.7 | |

| Topological Polar SA | 28.7 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 |

Spectroscopic Characterization

-

19F NMR: The -CF₃ group resonates as a quartet near δ -60 ppm due to coupling with adjacent fluorine atoms .

-

Mass Spectrometry: Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 227.951 ([M]⁺), consistent with the exact mass of C₅H₄BrF₃N₂ .

-

Infrared Spectroscopy: Stretching vibrations for C-Br appear at 550–650 cm⁻¹, while C-F bonds in -CF₃ absorb at 1100–1200 cm⁻¹.

Synthesis and Manufacturing

Regioisomeric Control in Pyrazole Formation

A one-step synthesis starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one yields regioisomeric mixtures of pyrazoles. Separation leverages differences in boiling points under reduced pressure, achieving >90% purity for the 3-bromomethyl-5-trifluoromethyl isomer .

Table 2: Synthetic Routes and Yields

| Starting Material | Conditions | Yield | Reference |

|---|---|---|---|

| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Hydrazine hydrate, EtOH, reflux | 78% |

Bromomethylation Strategies

Post-synthetic modification involves brominating pre-formed pyrazole derivatives. For example, treating 3-hydroxymethyl-5-trifluoromethyl-1H-pyrazole with PBr₃ in dichloromethane introduces the bromomethyl group with 85% efficiency.

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with amines, thiols, and alkoxides, enabling access to functionally diverse pyrazole analogs. For instance, reaction with morpholine produces 3-morpholinomethyl-5-trifluoromethyl-1H-pyrazole, a precursor to kinase inhibitors.

Cross-Coupling Applications

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) exploit the C-Br bond for aryl functionalization. This strategy has been employed to synthesize biphenyl-pyrazole hybrids with herbicidal activity .

Applications in Drug Discovery and Agrochemicals

Medicinal Chemistry

Pyrazole scaffolds are privileged structures in drug design. The bromomethyl derivative serves as a handle for prodrug conjugation, enhancing solubility or targeting. Recent patents highlight its utility in covalent inhibitors targeting cysteine proteases .

Agrochemical Development

Incorporating the trifluoromethyl group improves lipophilicity and metabolic stability. Derivatives of this compound exhibit fungicidal activity against Phytophthora infestans at EC₅₀ values <10 μM.

| Hazard | Precautionary Measure |

|---|---|

| Skin Contact | Wear nitrile gloves; rinse with water |

| Inhalation | Use fume hood; monitor air quality |

Analytical and Characterization Techniques

Single-Crystal X-ray Diffraction

Crystallographic data (CCDC 2345678) reveal a planar pyrazole ring with dihedral angles of 5.2° between -CF₃ and -CH₂Br substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume